molecular formula C10H11FO B14358619 1-[4-(Fluoromethyl)phenyl]propan-1-one CAS No. 95889-05-7

1-[4-(Fluoromethyl)phenyl]propan-1-one

Cat. No.: B14358619
CAS No.: 95889-05-7
M. Wt: 166.19 g/mol
InChI Key: ZULYWMQOPPBKAG-UHFFFAOYSA-N
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Description

1-[4-(Fluoromethyl)phenyl]propan-1-one is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of a fluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Fluoromethyl)phenyl]propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of fluoromethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Fluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-[4-(Fluoromethyl)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Fluoromethyl)phenyl]propan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propan-1-one: Similar in structure but lacks the fluoromethyl group.

    Propiophenone: A related aryl ketone with different substituents on the phenyl ring.

    1-(4-Trifluoromethyl)phenylpropan-1-one: Contains a trifluoromethyl group instead of a fluoromethyl group.

Uniqueness

1-[4-(Fluoromethyl)phenyl]propan-1-one is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

95889-05-7

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-[4-(fluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H11FO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3

InChI Key

ZULYWMQOPPBKAG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CF

Origin of Product

United States

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